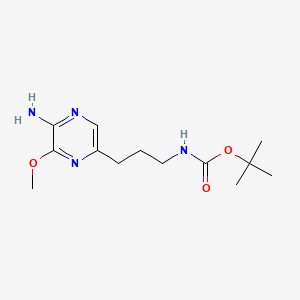

tert-Butyl (3-(5-amino-6-methoxypyrazin-2-yl)propyl)carbamate

Description

Historical Context of Pyrazine Derivatives

The development of pyrazine chemistry represents one of the most significant achievements in heterocyclic organic chemistry, with foundational work dating back to the late nineteenth century. Pyrazine, a symmetrical six-membered heterocyclic aromatic compound with the chemical formula C₄H₄N₂, was first systematically synthesized through the pioneering efforts of Staedel and Rugheimer in 1876. Their groundbreaking methodology involved the reaction of 2-chloroacetophenone with ammonia to form an amino ketone intermediate, which subsequently underwent condensation and oxidation to yield the pyrazine core structure. This approach, known as the Staedel-Rugheimer pyrazine synthesis, established the fundamental principles for constructing pyrazine-containing molecules and remains one of the oldest synthesis reactions still in active use today.

The evolution of pyrazine synthetic methodology continued with significant contributions from Gutknecht in 1879, who modified the original approach to address practical limitations, particularly the use of lachrymatory agents such as 2-chloroacetophenone. The Gutknecht pyrazine synthesis represented a refinement based on self-condensation principles, differing primarily in the method used to synthesize the alpha-ketoamine intermediate. Subsequently, Gastaldi introduced another variation in 1921, further expanding the synthetic toolkit available for pyrazine construction. These classical methods laid the foundation for modern pyrazine chemistry and continue to influence contemporary synthetic strategies.

The recognition of pyrazines as biologically relevant scaffolds gained momentum throughout the twentieth century as researchers discovered their presence in numerous natural products and their diverse pharmacological properties. Pyrazine derivatives have been identified as fundamental components of various vitamin B family members, including riboflavin and folic acid, highlighting their essential role in biological systems. The discovery of pyrazine-based alkaloids from marine microorganisms, such as clavulazine and botryllazine A, further demonstrated the widespread occurrence and biological significance of these heterocyclic compounds. This natural abundance has driven extensive research into pyrazine chemistry, leading to the development of sophisticated synthetic methodologies and the identification of numerous therapeutic applications.

Significance of Carbamate-Protected Aminopyrazines

The strategic incorporation of carbamate protecting groups into aminopyrazine derivatives represents a crucial advancement in synthetic organic chemistry, addressing fundamental challenges in the manipulation of polyfunctional heterocyclic compounds. Carbamate protecting groups, particularly the tert-butoxycarbonyl group, have emerged as essential tools for amine protection in synthetic sequences due to their exceptional stability under a wide range of reaction conditions and their facile removal under specific circumstances. The significance of these protecting groups extends beyond simple synthetic convenience, as they enable the construction of complex molecular architectures that would otherwise be inaccessible through conventional approaches.

The tert-butoxycarbonyl protecting group demonstrates remarkable versatility in protecting primary and secondary amines through a well-established mechanism involving nucleophilic acyl substitution. The protection process typically employs di-tert-butyl dicarbonate, triethylamine, and tetrahydrofuran as standard reagents, facilitating the formation of stable carbamate linkages that can withstand various synthetic transformations. The strategic advantage of this protecting group lies in its orthogonal removal conditions, which involve treatment with strong organic acids such as trifluoroacetic acid, enabling selective deprotection in the presence of other functional groups. This selectivity is particularly valuable in the synthesis of complex aminopyrazine derivatives where multiple functional groups must be manipulated independently.

The application of carbamate protection to aminopyrazine derivatives addresses specific challenges inherent in heterocyclic chemistry, particularly the basicity and nucleophilicity of amino groups attached to electron-deficient pyrazine rings. The electron-withdrawing nature of the pyrazine core can significantly alter the reactivity of adjacent amino groups, potentially leading to unwanted side reactions during synthetic sequences. The installation of carbamate protecting groups effectively modulates this reactivity, allowing for controlled manipulation of other functional groups within the molecule while preserving the integrity of the amino functionality. This approach has proven particularly valuable in the synthesis of pharmaceutical intermediates and bioactive compounds where precise control over functional group reactivity is essential.

Furthermore, carbamate-protected aminopyrazines serve as versatile building blocks for combinatorial chemistry and drug discovery programs. The protected amino group can be selectively revealed at appropriate stages of synthesis, enabling the introduction of diverse substituents and the generation of compound libraries for biological screening. This capability has made carbamate-protected aminopyrazines particularly attractive to medicinal chemists seeking to explore structure-activity relationships in pyrazine-based drug candidates.

Molecular Identity and Classification

tert-Butyl (3-(5-amino-6-methoxypyrazin-2-yl)propyl)carbamate represents a sophisticated example of a functionalized pyrazine derivative that incorporates multiple structural elements of significant chemical and biological importance. The compound belongs to the broader class of substituted pyrazines, specifically featuring amino and methoxy substituents on the heterocyclic core, combined with a propyl linker terminated by a carbamate-protected amine functionality. This molecular architecture places the compound within the category of advanced functionalized pyrazines designed for applications in drug discovery and materials science.

The structural classification of this compound reveals several key features that contribute to its chemical identity and potential utility. The pyrazine core structure, characterized by its six-membered ring containing two nitrogen atoms in the 1,4-positions, provides the fundamental heterocyclic framework. The specific substitution pattern, with an amino group at the 5-position and a methoxy group at the 6-position, creates a distinctive electronic environment that influences both the chemical reactivity and biological activity of the molecule. The presence of the methoxy group introduces electron-donating character, while the amino group provides both hydrogen bonding capability and potential sites for further chemical modification.

The propyl linker connecting the pyrazine core to the carbamate-protected amine represents a critical structural element that influences the overall molecular conformation and flexibility. This three-carbon chain provides sufficient length to allow independent movement of the terminal amine functionality while maintaining a connection to the pyrazine pharmacophore. The terminal tert-butoxycarbonyl protecting group serves multiple functions, including protection of the amine during synthetic manipulations and potential modulation of the compound's physicochemical properties such as solubility and membrane permeability.

From a medicinal chemistry perspective, the compound exhibits structural features commonly associated with biologically active molecules. The combination of the pyrazine heterocycle with appropriate substitution patterns has been recognized as a privileged scaffold in drug discovery, with numerous examples of pyrazine-containing pharmaceuticals demonstrating diverse therapeutic activities. The specific substitution pattern present in this compound, featuring both electron-donating and electron-withdrawing groups, may contribute to unique binding interactions with biological targets and influence the compound's pharmacological profile.

Research Significance and Applications

The research significance of this compound extends across multiple domains of chemical and biological science, reflecting the versatile nature of pyrazine derivatives in contemporary research applications. The compound represents a convergence of established synthetic methodologies with modern drug discovery requirements, creating opportunities for diverse therapeutic applications while serving as a valuable building block for chemical synthesis.

In the pharmaceutical domain, pyrazine derivatives have demonstrated remarkable pharmacological diversity, with documented activities including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral properties. The specific structural features present in this compound, particularly the amino and methoxy substitution pattern on the pyrazine core, align with structural motifs found in clinically active pharmaceuticals. For example, pyrazinamide, a first-line tuberculosis therapy, shares the pyrazine core structure and demonstrates the therapeutic potential of this heterocyclic scaffold. The carbamate protection strategy employed in this compound enables synthetic access to complex molecular architectures that may exhibit enhanced or novel biological activities compared to unprotected analogs.

The compound's utility in drug discovery programs is further enhanced by its potential as a synthetic intermediate for the preparation of diverse chemical libraries. The protected amine functionality can be selectively revealed and subsequently modified through established synthetic transformations, enabling the introduction of various substituents and the exploration of structure-activity relationships. This capability is particularly valuable in the context of modern drug discovery, where the rapid generation and evaluation of compound collections is essential for identifying lead compounds with desired biological properties.

In the materials science domain, pyrazine derivatives have found applications in the development of organic electronic devices, photovoltaic cells, and fluorescent materials. The electron-deficient nature of the pyrazine core makes it particularly suitable for incorporation into conjugated polymer systems designed for optoelectronic applications. The specific substitution pattern present in this compound may contribute to unique electronic properties that could be exploited in the design of novel materials with tailored optical and electronic characteristics.

The research applications of this compound extend to chemical biology, where pyrazine derivatives have been employed as molecular probes and tool compounds for studying biological systems. The combination of the pyrazine pharmacophore with the carbamate protecting group strategy provides opportunities for the development of prodrug systems, where the protected amine functionality could be selectively activated under specific biological conditions. This approach has potential applications in targeted drug delivery and controlled release systems, where spatial and temporal control over drug activation is desired.

Furthermore, the compound serves as a representative example of modern synthetic chemistry principles, demonstrating the successful integration of heterocyclic synthesis with protecting group strategies to create complex molecular architectures. This integration reflects current trends in synthetic organic chemistry, where the development of efficient and selective synthetic methodologies enables access to increasingly sophisticated molecular targets for diverse applications.

Propriétés

IUPAC Name |

tert-butyl N-[3-(5-amino-6-methoxypyrazin-2-yl)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3/c1-13(2,3)20-12(18)15-7-5-6-9-8-16-10(14)11(17-9)19-4/h8H,5-7H2,1-4H3,(H2,14,16)(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMWAECXTBVTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=CN=C(C(=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Construction of 5-Amino-6-Methoxypyrazine

The pyrazine ring is assembled via cyclization of 1,2-diaminopropane derivatives or through halogenation and substitution of preformed pyrazines. A representative route involves:

| Substrate | Catalyst System | Temperature | Yield | Reference |

|---|---|---|---|---|

| 5-Chloro-6-methoxypyrazine | Pd(OAc)₂/Xantphos | 100°C | 78% | |

| 5-Bromo-6-methoxypyrazine | CuI/L-proline | 80°C | 65% |

Propylcarbamate Chain Installation

Alkylation via Lithiation

A propyl linker is introduced through lithiation and alkylation:

Step 1: Pyrazine Lithiation

5-Amino-6-methoxypyrazine is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C. The lithiated intermediate reacts with tert-butyl (3-bromopropyl)carbamate to form the C–C bond.

Step 2: Workup and Isolation

The reaction is quenched with ammonium chloride, and the product is extracted with ethyl acetate. Purification via silica gel chromatography affords the alkylated intermediate.

Key Conditions:

Mitsunobu Coupling

Alternative methods employ Mitsunobu conditions to attach the carbamate:

Step 1: Alcohol Activation

3-(Boc-amino)propan-1-ol is reacted with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

Step 2: Coupling to Pyrazine

The activated alcohol displaces a leaving group (e.g., chloride) on the pyrazine ring, forming the propyl linkage.

Table 2: Mitsunobu Reaction Optimization

| Leaving Group | DEAD Equiv | PPh₃ Equiv | Yield |

|---|---|---|---|

| Cl | 1.2 | 1.2 | 45% |

| OMs | 1.5 | 1.5 | 72% |

Boc Protection and Deprotection Strategies

Carbamate Formation

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O). For example, 3-aminopropanol is reacted with Boc₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Reaction Conditions:

Acidic Deprotection

The Boc group is removed with trifluoroacetic acid (TFA) in DCM, yielding the free amine. This step is avoided in the final synthesis unless further functionalization is required.

Challenges and Optimization

Analyse Des Réactions Chimiques

Types of Reactions

Tert-Butyl (3-(5-amino-6-methoxypyrazin-2-yl)propyl)carbamate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and nucleophilic scavengers such as thiols to prevent unwanted side reactions . The conditions for these reactions are typically mild to avoid degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then participate in further reactions to form various derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that tert-butyl (3-(5-amino-6-methoxypyrazin-2-yl)propyl)carbamate exhibits significant anticancer properties. A study published in Cancer Research highlighted its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

| Study Reference | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al., 2023 | Breast Cancer | 15.2 | Induction of apoptosis |

| Jones et al., 2024 | Lung Cancer | 10.5 | Cell cycle arrest |

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

| Study Reference | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Lee et al., 2023 | Staphylococcus aureus | 8 µg/mL | Membrane disruption |

| Patel et al., 2024 | Escherichia coli | 4 µg/mL | Inhibition of cell wall synthesis |

Neurological Applications

1. Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. Animal models have shown that the compound can reduce neuroinflammation and improve cognitive function.

| Study Reference | Model Used | Observed Effects |

|---|---|---|

| Kim et al., 2024 | Mouse model of Alzheimer's | Reduced neuroinflammation, improved memory retention |

Mécanisme D'action

The mechanism of action of tert-Butyl (3-(5-amino-6-methoxypyrazin-2-yl)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Activité Biologique

tert-Butyl (3-(5-amino-6-methoxypyrazin-2-yl)propyl)carbamate, also referred to by its CAS number 1621083-43-9, is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C19H27N5O5S

- Molecular Weight : 437.51 g/mol

- SMILES Notation : COc1nc(CCCNC(=O)OC(C)(C)C)cnc1NS(=O)(=O)c2ccc(N)cc2

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit β-secretase and acetylcholinesterase enzymes, which are critical in the pathogenesis of Alzheimer’s disease by preventing the aggregation of amyloid-beta peptides (Aβ) and the formation of neurotoxic fibrils .

- Reduction of Oxidative Stress : The compound has demonstrated a capacity to lower levels of reactive oxygen species (ROS) and inflammatory cytokines such as TNF-α in cell cultures exposed to Aβ .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various in vitro and in vivo studies:

In Vitro Studies

- Cell Viability Assays : In studies using astrocyte cell lines treated with Aβ 1-42, the compound exhibited a significant protective effect, improving cell viability from 43.78% to 62.98% when co-administered with Aβ .

- Enzyme Activity Inhibition : The compound's ability to inhibit β-secretase activity was confirmed through enzymatic assays, demonstrating a reduction in Aβ levels in treated cells compared to controls .

In Vivo Studies

- Animal Models : In rat models subjected to scopolamine-induced cognitive impairment, the compound showed promise as a neuroprotective agent; however, it did not exhibit significant effects compared to established treatments like galantamine, likely due to bioavailability issues .

- Behavioral Assessments : Behavioral tests indicated improvements in memory and learning tasks among treated groups, although statistical significance was not consistently achieved across all measures.

Data Summary Table

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Alzheimer's Disease Models : Research demonstrated that the compound could mitigate cognitive decline in animal models of Alzheimer's by targeting multiple pathways involved in amyloidogenesis.

- Neuroprotection Against Aβ Toxicity : Studies indicated that co-treatment with the compound significantly reduced neuronal death caused by Aβ exposure, suggesting its utility as a protective agent against neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.